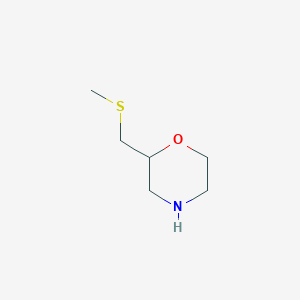
2-((Methylthio)methyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Methylthio)methyl)morpholine is an organic compound characterized by the presence of a morpholine ring substituted with a methylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-((Methylthio)methyl)morpholine typically involves the reaction of morpholine with methylthiomethyl chloride under basic conditions. The reaction proceeds as follows:
Reactants: Morpholine and methylthiomethyl chloride
Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, often in an organic solvent like dichloromethane or toluene.
Procedure: Morpholine is dissolved in the solvent, and the base is added to the solution. Methylthiomethyl chloride is then added dropwise, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: Equipped with efficient stirring and temperature control systems.
Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-((Methylthio)methyl)morpholine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylthio group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles such as amines, alcohols, or thiols
Major Products:
Oxidation: Sulfoxides and sulfones
Reduction: Morpholine derivatives without the methylthio group
Substitution: Compounds with different functional groups replacing the methylthio group
Aplicaciones Científicas De Investigación
2-((Methylthio)methyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which 2-((Methylthio)methyl)morpholine exerts its effects involves interactions with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.
Pathways: It may affect cellular pathways involved in processes such as cell proliferation, apoptosis, and signal transduction.
Comparación Con Compuestos Similares
2-((Methylthio)methyl)morpholine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Morpholine, thiomorpholine, and other substituted morpholines.
Uniqueness: The presence of the methylthio group imparts distinct chemical properties, such as increased lipophilicity and potential for unique biological activities, distinguishing it from other morpholine derivatives.
Propiedades
Fórmula molecular |
C6H13NOS |
|---|---|
Peso molecular |
147.24 g/mol |
Nombre IUPAC |
2-(methylsulfanylmethyl)morpholine |
InChI |
InChI=1S/C6H13NOS/c1-9-5-6-4-7-2-3-8-6/h6-7H,2-5H2,1H3 |
Clave InChI |
PYPAWYORLRKCAH-UHFFFAOYSA-N |
SMILES canónico |
CSCC1CNCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


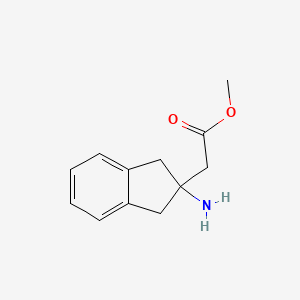

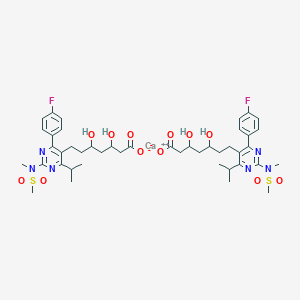
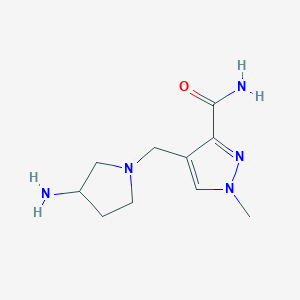


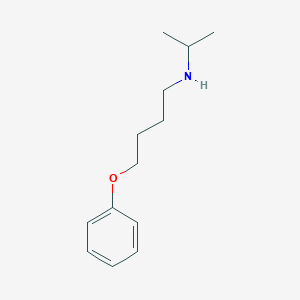


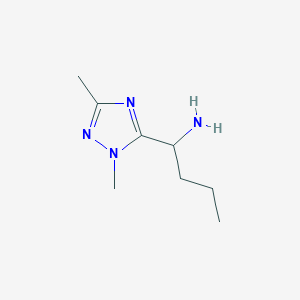

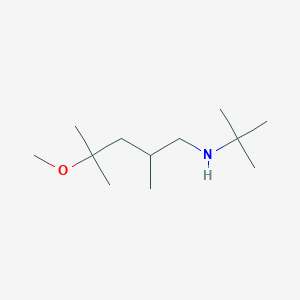
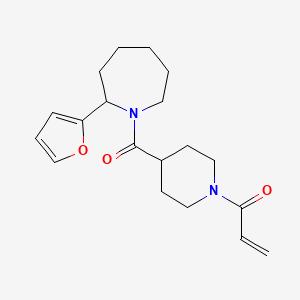
![2-Isocyanato-7-oxabicyclo[2.2.1]heptane](/img/structure/B13532068.png)
